Stereospecific Inhibition of Glutamate Racemase (MurI) by D-Enantiomer
4-Methylene-D-glutamic acid serves as a core scaffold for potent glutamate racemase (MurI) inhibitors, a validated antibacterial target. The D-configuration at the α-carbon is essential for enzymatic recognition, as demonstrated by structure-activity relationship studies of 4-substituted D-glutamic acid analogues [1]. While the parent 4-methylene-D-glutamic acid itself has not been reported as a standalone inhibitor, 4-substituted derivatives bearing (2R,4S) stereochemistry (matching the D-configuration) exhibit potent competitive inhibition with Ki values as low as 16 nM and IC50 values of 0.1 μg/mL in HPLC assays, whereas corresponding L-enantiomers are inactive [1].
| Evidence Dimension | Glutamate racemase (MurI) inhibition |
|---|---|
| Target Compound Data | Scaffold for inhibitors with Ki = 16 nM, IC50 = 0.1 μg/mL (HPLC assay) |
| Comparator Or Baseline | L-enantiomer (inactive) / Glutamate (natural substrate) |
| Quantified Difference | >1000-fold selectivity for D-configuration |
| Conditions | Competitive inhibition assay using purified glutamate racemase from bacterial sources; HPLC-based quantification |
Why This Matters
This stereospecific requirement validates 4-methylene-D-glutamic acid as a privileged scaffold for developing MurI-targeting antibacterials, differentiating it from the L-enantiomer which lacks this activity.
- [1] López de Uralde, B., et al. (2002). 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. Journal of Medicinal Chemistry, 45(20), 4409-4422. View Source
